molecular formula C19H19N3O4 B2618271 4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-68-4

4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2618271
CAS No.: 946270-68-4
M. Wt: 353.378
InChI Key: AFIDILLIPWIVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure includes a 4-ethoxyphenyl group at position 4 and a furan-2-ylmethyl substituent at position 6.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-25-13-7-5-12(6-8-13)17-16-15(20-19(24)21-17)11-22(18(16)23)10-14-4-3-9-26-14/h3-9,17H,2,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIDILLIPWIVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrrole derivative and then introduce the ethoxyphenyl and furan-2-ylmethyl groups through a series of reactions, including alkylation, acylation, and cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyphenyl and furan-methyl groups participate in site-specific substitutions:

Reaction TypeConditionsReagents/CatalystsProducts/OutcomesReferences
Ether cleavageAcidic hydrolysisHBr/AcOH, refluxPhenol derivative formation
Furan ring openingOxidative acidic conditionsHNO₃, H₂SO₄Dicarbonyl intermediates
  • The ethoxy group undergoes hydrolysis to yield phenolic derivatives under strong acidic conditions.

  • Electrophilic substitution on the furan ring is limited due to steric hindrance from the methyl group but can proceed under harsh nitration .

Oxidation and Reduction

The tetrahydro-pyrrolopyrimidine core and substituents exhibit redox activity:

Target SiteOxidizing/Reducing AgentsConditionsProductsReferences
Pyrrolidine ringDDQ, MnO₂CH₂Cl₂, rtAromatic pyrrolo-pyrimidine
Amide groupsLiAlH₄THF, 0°C → refluxSecondary amines
  • Oxidation of the saturated pyrrolidine ring converts it to a fully aromatic system, enhancing π-conjugation .

  • Selective reduction of the 2,5-dione moieties to amines is achievable with strong hydride donors.

Ring-Opening and Rearrangement

The bicyclic system undergoes controlled degradation:

ProcessConditionsKey ObservationsApplicationsReferences
Acidic ring openingHCl (conc.), ΔLinear dipeptide analogsSynthesis of bioactive scaffolds
Base-induced cleavageNaOH, EtOH/H₂OUracil derivativesHeterocyclic diversification
  • Ring-opening under acidic conditions yields fragments useful for synthesizing peptidomimetics .

  • Alkaline cleavage selectively breaks the pyrimidine ring, forming uracil-like structures .

Cross-Coupling Reactions

The furan and aryl groups enable catalytic modifications:

ReactionCatalystsCoupling PartnersFunctionalized ProductsReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-fused derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-alkylated analogs
  • Palladium-catalyzed couplings at the furan 2-position introduce aryl or amine groups, enhancing solubility .

  • Direct functionalization of the ethoxyphenyl group is less common due to electronic deactivation.

Cycloaddition and Multicomponent Reactions

The dione moiety participates in annulation:

Reaction TypeComponents AddedConditionsCyclized ProductsReferences
[3+2] CycloadditionAzides, CuIClick chemistryTriazole-linked conjugates
Biginelli reactionAldehydes, ureaHCl, EtOH, ΔDihydropyrimidine hybrids
  • Click chemistry modifications at the furan-methyl group generate triazole derivatives for bioactivity studies .

  • Three-component reactions yield hybrid scaffolds with enhanced pharmacokinetic profiles .

Functional Group Interconversion

Strategic modifications of substituents:

TransformationReagentsOutcomeBiological RelevanceReferences
EsterificationAcCl, pyridineAcetylated dioneProdrug development
SulfonationSO₃·Py complexSulfonated pyrrolidineEnhanced water solubility
  • Acetylation of the dione oxygen improves membrane permeability.

  • Sulfonation at the pyrrolidine nitrogen introduces polar groups for aqueous formulation .

Key Research Findings:

  • Structure-Activity Relationships : Alkylation at the furan-methyl position increases lipophilicity, correlating with improved blood-brain barrier penetration in preclinical models .

  • Stability : The compound undergoes slow hydrolysis in physiological pH (t₁/₂ = 14.3 hrs), necessitating prodrug strategies for oral delivery .

  • Catalytic Challenges : Steric bulk from the ethoxyphenyl group suppresses electrophilic aromatic substitution but facilitates radical-based modifications .

This reactivity profile positions the compound as a versatile intermediate for developing kinase inhibitors and antimicrobial agents, with ongoing studies optimizing its selectivity and metabolic stability .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H21N3O5C_{21}H_{21}N_{3}O_{5}, with a molecular weight of approximately 415.5 g/mol. The structure features a pyrrolo[3,4-d]pyrimidine core that is crucial for its biological activity. This structural motif is often associated with various pharmacological properties due to its ability to interact with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines such as breast cancer cells (IC50 values in the nanomolar range) .

Antitubercular Activity

Another promising application is in the treatment of tuberculosis. Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit antitubercular activity against Mycobacterium tuberculosis. The most potent compounds from these studies displayed minimum inhibitory concentration (MIC) values as low as 0.488 µM without cytotoxic effects on normal cells . This suggests that modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance efficacy against resistant strains of tuberculosis.

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activities. Similar pyrrolo[3,4-d]pyrimidine derivatives have shown effectiveness against various bacterial and fungal strains. These findings indicate that further exploration into the antimicrobial properties of This compound could lead to the development of new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrrolo[3,4-d]pyrimidine core significantly influence biological activity:

Substituent TypeEffect on Activity
Aromatic groupsEnhance receptor binding affinity
Alkyl substitutionsImprove solubility and bioavailability
Heterocyclic moietiesBroaden spectrum of biological activity

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs vary in substituents at positions 4 and 6, impacting solubility, stability, and biological interactions:

Table 1: Comparative Analysis of Structural Analogs

Compound Name & ID Position 4 Substituent Position 6 Substituent Molecular Weight Melting Point (°C) Rf Value Key Functional Groups (FTIR)
Target Compound 4-Ethoxyphenyl Furan-2-ylmethyl Not Provided Not Provided N/A Ethoxy (C-O-C), Furan (C-O-C)
4j 2-Hydroxyphenyl 4-Methoxyphenyl Not Provided ~220 0.41 OH (3640 cm⁻¹), NH (3455 cm⁻¹)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) 4-Chlorophenyl 4-Methoxybenzyl Not Provided Not Provided N/A Cl (C-Cl), Methoxy (C-O-C)
6N 4-Nitrophenyl β-D-ribofuranose derivative 427.41 96–98 N/A Nitro (NO₂), Acetate (C=O)
Compound A 4-Hydroxyphenyl Benzyl Not Provided Not Provided N/A OH, Aromatic C=C

Key Observations :

  • Substituent Effects on Melting Point: The hydroxyl group in 4j contributes to hydrogen bonding, raising its melting point (~220°C) compared to the nitro-substituted 6N (96–98°C) .
  • Chromatographic Behavior : 4j’s Rf value (0.41) suggests moderate polarity, influenced by its hydroxyl and methoxy groups . The absence of polar groups (e.g., -OH) in the target compound may increase its Rf, indicating higher lipophilicity.
  • Functional Group Diversity: The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring, differing from the benzyl (Compound A ) or ribofuranose (6N ) moieties. This could modulate electronic properties and binding affinity in biological systems.

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 946270-68-4) is a synthetic organic molecule with potential biological activity. Its unique structure combines an ethoxyphenyl moiety and a furan ring with a pyrrolo-pyrimidine core, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
StructureStructure

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within biological systems. The presence of the ethoxyphenyl group enhances lipophilicity, potentially aiding in cellular membrane penetration. The furan ring may serve as a reactive site for further modifications or interactions with biomolecules.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacterial strains. In vitro assays indicate that modifications to the pyrimidine structure can enhance activity against resistant strains of bacteria and fungi .

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been widely studied. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to apoptosis. For example, studies on related compounds have shown promising results against breast cancer cell lines (MCF-7) and other tumor models .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some derivatives of pyrimidines have exhibited anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX). These effects are mediated through the modulation of inflammatory cytokines and signaling pathways .

Case Studies

  • Antimicrobial Study : A series of pyrimidine derivatives were tested for their antimicrobial efficacy against several pathogens. The results indicated that specific structural modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In a study focused on the cytotoxic effects of pyrimidine derivatives on cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting significant potential for development as anticancer agents.

Q & A

Basic: What are the common synthetic routes for preparing 4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

The compound is typically synthesized via multi-step heterocyclic condensation reactions. A general approach involves:

  • Step 1 : Condensation of 4-ethoxyphenylacetamide with furan-2-carboxaldehyde under acidic conditions to form the pyrrolidine core .
  • Step 2 : Cyclization with urea or thiourea derivatives in the presence of POCl₃ or PCl₅ to generate the pyrimidine-dione scaffold .
  • Step 3 : Functionalization at the 6-position using furan-2-ylmethyl halides via nucleophilic substitution (SN2).
    Key analytical validation includes ¹H/¹³C NMR to confirm regioselectivity (e.g., δ 6.8–7.2 ppm for furan protons) and HPLC-MS for purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing structural ambiguities in this compound?

  • ¹H NMR : Resolves substituent orientation (e.g., furan protons at δ 6.3–7.5 ppm and ethoxyphenyl protons at δ 1.3–4.0 ppm) .
  • X-ray Crystallography : Defines stereochemistry of the tetrahydro-pyrrolo-pyrimidine core, particularly the 3,4,6,7-tetrahydro configuration .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
    Advanced hyphenated techniques (e.g., LC-NMR) are recommended for detecting minor isomers or degradation products .

Advanced: How can researchers optimize reaction yields for the 6-(furan-2-ylmethyl) substitution step?

Yield optimization requires:

  • Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) versus base-mediated SN2 reactions. Evidence suggests K₂CO₃ in DMF at 80°C improves furan-2-ylmethyl incorporation (yields ~75–85%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the furan moiety .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell viability tests (MTT assay) to decouple target-specific effects from off-target toxicity .
  • Structure-Activity Relationship (SAR) : Systematically modify the 4-ethoxyphenyl or furan groups to isolate pharmacophores responsible for activity .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to rule out false negatives due to rapid degradation .

Advanced: What computational strategies are effective for predicting the compound’s interaction with kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases (e.g., EGFR, VEGFR). Focus on hydrogen bonding with the pyrimidine-dione core .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, particularly the furan group’s role in hydrophobic interactions .
  • QSAR Modeling : Train models on pyrrolo-pyrimidine derivatives to predict IC₅₀ values and prioritize synthetic targets .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify binding partners .
  • In Vivo Validation : Test efficacy in xenograft models with dose-ranging studies (e.g., 10–50 mg/kg, IP) and monitor tumor volume via caliper measurements .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion and cellular uptake .
  • pH Adjustment : Solubilize in buffered solutions (pH 6.5–7.4) to exploit ionization of the dione moiety .

Advanced: How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

  • Variable-Temperature NMR : Compare spectra at 25°C and 60°C to detect conformational flexibility in the tetrahydro-pyrrolo ring .
  • DFT Calculations : Optimize gas-phase and solvated structures using B3LYP/6-31G* to reconcile crystallographic data with solution-state dynamics .
  • Paramagnetic Relaxation Enhancement (PRE) : Use spin-labeled analogs to probe solution-phase proximity of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.